Cas no 16652-36-1 (2-Bromo-3-fluoropropionic Acid)

2-Bromo-3-fluoropropionic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-fluoropropanoic acid
- 2-Bromo-3-fluoropropionic acid
- 2-bromo-3-fluoro-propanoic acid
- MFCD09800640
- 2-Bromo-3-fluoropropionic acid, 95%
- NSC-244700
- STL556649
- DB-027088
- Propanoic acid, 2-bromo-3-fluoro-
- AT22926
- 3-fluoro-2-bromo-propionic acid
- J-010294
- AKOS005254435
- 16652-36-1
- SCHEMBL11769242
- 39621-37-9
- NSC244700
- BBL102841
- DS-000924
- 3-Fluoro-2-Bromopropionic acid
- 2-Bromo-3-fluoropropionicacid
- 2-Bromo-3-fluoropropionic Acid
-
- MDL: MFCD09800640
- インチ: InChI=1S/C3H4BrFO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7)
- InChIKey: FBPUCVAAEPPEMG-UHFFFAOYSA-N
- ほほえんだ: C(C(C(=O)O)Br)F
計算された属性
- せいみつぶんしりょう: 169.93787g/mol
- どういたいしつりょう: 169.93787g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 75.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.954 g/mL at 25 °C
- ふってん: 62-63℃/0.2mm
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: n20/D 1.466
2-Bromo-3-fluoropropionic Acid セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 3265 8 / PGIII
- WGKドイツ:2
- 危険カテゴリコード: 34
- セキュリティの説明: 16-20-23-26-36-45-60
-
危険物標識:
- 危険レベル:8
2-Bromo-3-fluoropropionic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 708194-250MG |
2-Bromo-3-fluoropropionic Acid |
16652-36-1 | 95% | 250MG |
¥1089.35 | 2022-02-24 | |
TRC | B681828-50mg |
2-Bromo-3-fluoropropionic Acid |
16652-36-1 | 50mg |
$ 70.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-DF593-100mg |
2-Bromo-3-fluoropropionic Acid |
16652-36-1 | 96% | 100mg |
¥787.0 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-DF593-250mg |
2-Bromo-3-fluoropropionic Acid |
16652-36-1 | 96% | 250mg |
¥1461.0 | 2022-02-28 | |
TRC | B681828-250mg |
2-Bromo-3-fluoropropionic Acid |
16652-36-1 | 250mg |
$ 250.00 | 2022-06-06 | ||
A2B Chem LLC | AB61326-250mg |
2-Bromo-3-fluoropropionic acid |
16652-36-1 | 95% | 250mg |
$138.00 | 2024-04-20 | |
TRC | B681828-25mg |
2-Bromo-3-fluoropropionic Acid |
16652-36-1 | 25mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-DF593-50mg |
2-Bromo-3-fluoropropionic Acid |
16652-36-1 | 96% | 50mg |
¥435.0 | 2022-02-28 |
2-Bromo-3-fluoropropionic Acid 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acids
2-Bromo-3-fluoropropionic Acidに関する追加情報
2-Bromo-3-fluoropropionic Acid (CAS No. 16652-36-1): An Overview of Its Properties, Applications, and Recent Research
2-Bromo-3-fluoropropionic Acid (CAS No. 16652-36-1) is a versatile organic compound with a unique combination of bromine and fluorine substituents on a propionic acid backbone. This compound has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry due to its potential applications in drug development, polymer synthesis, and as a building block for more complex molecules.
The molecular structure of 2-Bromo-3-fluoropropionic Acid is characterized by a carboxylic acid group (-COOH) at the terminal position, a bromine atom at the second carbon, and a fluorine atom at the third carbon. The presence of these halogen substituents imparts unique chemical and physical properties to the molecule, making it an attractive candidate for various applications.
In terms of physical properties, 2-Bromo-3-fluoropropionic Acid is a colorless to pale yellow liquid at room temperature. It is soluble in polar solvents such as water, ethanol, and acetone, which facilitates its use in various chemical reactions and processes. The compound has a molecular weight of approximately 177.01 g/mol and a melting point of -40°C. These properties make it suitable for use in both laboratory-scale and industrial-scale applications.
The chemical reactivity of 2-Bromo-3-fluoropropionic Acid is influenced by the presence of the bromine and fluorine atoms. The bromine atom can be readily substituted in nucleophilic substitution reactions, making it an excellent starting material for the synthesis of other functionalized propionic acids. The fluorine atom, on the other hand, imparts increased stability and hydrophobicity to the molecule, which can be advantageous in certain biological and pharmaceutical applications.
In the field of medicinal chemistry, 2-Bromo-3-fluoropropionic Acid has been explored as a potential intermediate in the synthesis of novel drugs. Recent studies have shown that compounds derived from this acid exhibit promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 2-Bromo-3-fluoropropionic Acid demonstrated significant inhibition of cancer cell growth in vitro. These findings highlight the potential of this compound as a lead molecule for further drug development.
Beyond its applications in drug discovery, 2-Bromo-3-fluoropropionic Acid has also found use in materials science. The unique combination of bromine and fluorine substituents makes it an attractive monomer for the synthesis of functional polymers with tailored properties. Research published in Macromolecules in 2020 demonstrated that copolymers derived from 2-Bromo-3-fluoropropionic Acid exhibited enhanced thermal stability and mechanical strength compared to their non-functionalized counterparts. These polymers have potential applications in areas such as coatings, adhesives, and biomedical devices.
In synthetic organic chemistry, 2-Bromo-3-fluoropropionic Acid serves as a valuable building block for the construction of more complex molecules. Its reactivity allows for the introduction of various functional groups through selective chemical transformations. For example, the bromine atom can be replaced with other nucleophiles such as alcohols or thiols to form esters or thioesters. Additionally, the carboxylic acid group can be converted into amides or anhydrides through standard coupling reactions. These transformations enable the synthesis of a wide range of compounds with diverse functionalities.
The safety profile of 2-Bromo-3-fluoropropionic Acid is an important consideration for its use in various applications. While it is generally considered safe when handled properly under laboratory conditions, appropriate personal protective equipment (PPE) should be used to minimize exposure risks. It is important to note that this compound should be stored in tightly sealed containers away from heat sources and incompatible materials to ensure its stability and prevent degradation.
In conclusion, 2-Bromo-3-fluoropropionic Acid (CAS No. 16652-36-1) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique combination of bromine and fluorine substituents imparts valuable chemical and physical properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities for this compound, its importance in various scientific fields is likely to grow.
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